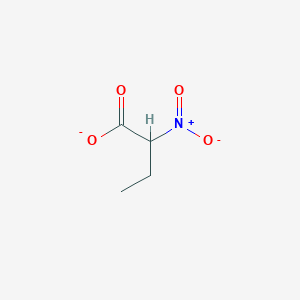
2-Nitrobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobutanoate is an organic compound with the molecular formula C4H7NO4 It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Nitrobutanoate can be synthesized through several methods. One common approach involves the nitration of butanoic acid derivatives. For instance, the nitration of butanoic acid with nitric acid in the presence of sulfuric acid can yield this compound. Another method involves the reaction of butanoic acid with nitromethane under basic conditions, followed by oxidation to form the nitro compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the conditions and reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the nitro group.
Major Products Formed
Oxidation: Nitro acids and other oxidized derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted butanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-nitrobutanoate involves its reactivity with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl nitroacetate: Similar in structure but with an ethyl group instead of a butanoate backbone.
Nitromethane: A simpler nitroalkane with a single carbon atom.
2-Nitropropane: Another nitroalkane with a propane backbone.
Uniqueness
2-Nitrobutanoate is unique due to its specific structure, which combines the properties of a nitro group with a butanoate backbone. This combination allows for unique reactivity and applications compared to other nitroalkanes. Its longer carbon chain compared to nitromethane and 2-nitropropane provides different physical and chemical properties, making it suitable for specific industrial and research applications .
Propriétés
Formule moléculaire |
C4H6NO4- |
|---|---|
Poids moléculaire |
132.09 g/mol |
Nom IUPAC |
2-nitrobutanoate |
InChI |
InChI=1S/C4H7NO4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)/p-1 |
Clé InChI |
KSYBRTXOXKWUIR-UHFFFAOYSA-M |
SMILES canonique |
CCC(C(=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


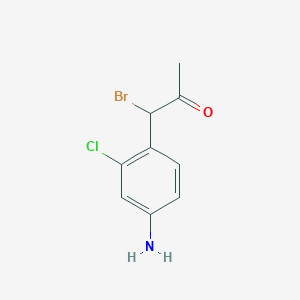

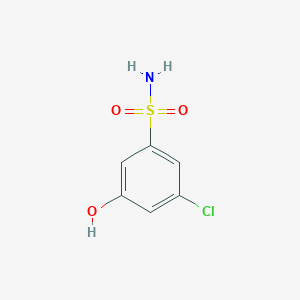
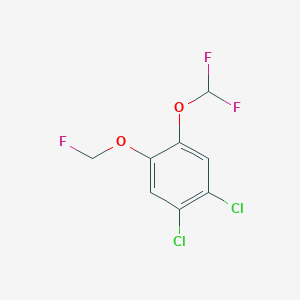



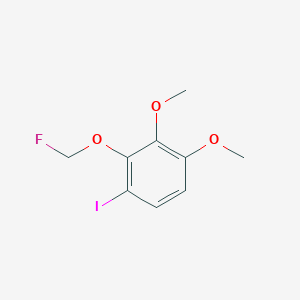
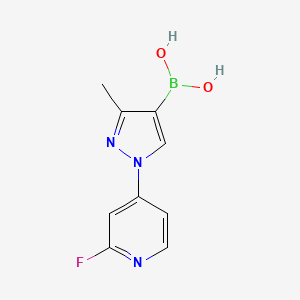
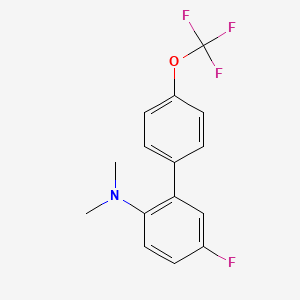
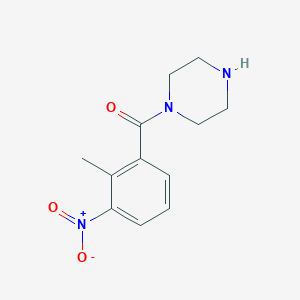

![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)

